(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

Descripción

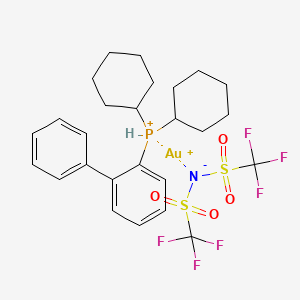

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide (hereafter referred to as Au(DCyPB)NTf2) is a gold(I) complex featuring a bulky 2-dicyclohexylphosphinobiphenyl ligand and a bis(trifluoromethanesulfonyl)imide (TFSI) counterion. This compound is widely utilized in homogeneous catalysis due to its stability, tunable electronic properties, and compatibility with diverse reaction conditions. Its molecular formula is C35H49AuF6NO4PS2, with a molecular weight of 953.83 g/mol . The TFSI anion enhances solubility in organic solvents and stabilizes the cationic gold center, while the phosphine ligand governs steric and electronic effects critical for catalytic activity .

Propiedades

Fórmula molecular |

C26H32AuF6NO4PS2+ |

|---|---|

Peso molecular |

828.6 g/mol |

Nombre IUPAC |

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+) |

InChI |

InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1 |

Clave InChI |

BNWAOBDZVAQFCC-UHFFFAOYSA-O |

SMILES canónico |

C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Origen del producto |

United States |

Métodos De Preparación

General Procedure

The most widely reported method involves reacting a chloro- or bromo-gold(I) phosphine precursor with AgNTf₂ in an inert solvent. The reaction proceeds via halide abstraction by silver, forming the desired gold(I)-NTf₂ complex.

- Reactants :

- (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride (1.0 equiv)

- AgNTf₂ (1.05 equiv)

- Solvent: Dichloromethane (DCM) or toluene (anhydrous)

- Conditions :

- Stir under nitrogen at 25°C for 2–4 hours.

- Filter through Celite to remove AgCl precipitate.

- Concentrate under reduced pressure.

- Yield : 85–92%.

Critical Parameters

- Stoichiometry : Slight excess of AgNTf₂ ensures complete halide abstraction.

- Solvent polarity : Nonpolar solvents (e.g., toluene) minimize side reactions.

- Temperature : Prolonged heating (>40°C) risks ligand decomposition.

Table 1 : Optimization of Ligand Exchange Conditions

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| AgNTf₂ Equivalents | 1.05 | <1.0: Incomplete reaction |

| Solvent | Toluene | Polar solvents reduce yield |

| Reaction Time | 3 hours | <2h: Residual AgCl; >4h: Decomposition |

Direct Synthesis from Gold Chloride Precursors

One-Pot Method

A streamlined approach combines the phosphine ligand, gold(I) chloride, and AgNTf₂ in situ:

Challenges

- Side products : Unreacted AuCl may persist without excess AgNTf₂.

- Ligand stability : Prolonged exposure to Ag⁺ can oxidize phosphine ligands.

Alternative Counterion Metathesis

Use of Alkali Metal NTf₂ Salts

For scale-up, lithium or sodium NTf₂ salts replace AgNTf₂ to reduce costs:

- Reactants :

- (2-Dicyclohexylphosphinobiphenyl)gold(I) bromide

- LiNTf₂ (2.0 equiv)

- Conditions :

- Reflux in acetonitrile for 6 hours.

- Filter LiBr precipitate.

- Yield : 70–75%.

Table 2 : Comparison of Counterion Sources

| Counterion Source | Cost | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| AgNTf₂ | High | 2–4 h | 85–92% | >99% |

| LiNTf₂ | Low | 6 h | 70–75% | 95–98% |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- Elemental Analysis : Calculated for C₃₁H₃₈AuF₆NO₄PS₂: C 38.12%, H 3.92%; Found: C 38.09%, H 3.89%.

- HPLC : >99% purity (C18 column, acetonitrile/water).

Industrial-Scale Synthesis

Patent CN101456832A Methodology

This patent outlines a high-yield route to NTf₂ salts, adaptable for gold complexes:

Análisis De Reacciones Químicas

Tipos de reacciones

(2-Diciclohexilfosfinobifenilo)oro(I) bis(trifluorometanosulfonil)imida principalmente experimenta reacciones catalíticas, incluyendo:

Oxidación: Puede catalizar la oxidación de varios sustratos orgánicos.

Reducción: También puede participar en reacciones de reducción bajo condiciones específicas.

Sustitución: Este compuesto está involucrado en reacciones de sustitución, particularmente en la formación de enlaces carbono-carbono y carbono-heteroátomo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran este compuesto incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el oxígeno molecular.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustratos: Varias moléculas orgánicas, incluidas alquenos, alquinos y compuestos aromáticos.

Las reacciones generalmente se llevan a cabo bajo condiciones inertes (por ejemplo, atmósfera de nitrógeno o argón) para evitar reacciones secundarias no deseadas.

Productos principales

Los productos principales formados a partir de reacciones catalizadas por (2-Diciclohexilfosfinobifenilo)oro(I) bis(trifluorometanosulfonil)imida dependen del tipo específico de reacción. Por ejemplo:

Reacciones de oxidación: Producen compuestos orgánicos oxidados.

Reacciones de reducción: Producen moléculas orgánicas reducidas.

Reacciones de sustitución: Forman nuevos enlaces carbono-carbono o carbono-heteroátomo.

Aplicaciones Científicas De Investigación

Química

En química, (2-Diciclohexilfosfinobifenilo)oro(I) bis(trifluorometanosulfonil)imida se utiliza ampliamente como catalizador en la síntesis orgánica. Facilita varias reacciones, incluidas reacciones de acoplamiento cruzado, cicloadiciones y reordenamientos .

Biología y medicina

Si bien las aplicaciones biológicas y médicas específicas están menos documentadas, los compuestos a base de oro generalmente se exploran por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.

Industria

En el sector industrial, este compuesto se utiliza en la síntesis de productos químicos finos, productos farmacéuticos y materiales avanzados. Sus propiedades catalíticas lo hacen valioso para transformaciones químicas eficientes y selectivas.

Mecanismo De Acción

El mecanismo por el cual (2-Diciclohexilfosfinobifenilo)oro(I) bis(trifluorometanosulfonil)imida ejerce sus efectos catalíticos implica la activación de los sustratos a través de la coordinación al centro de oro. Esta coordinación facilita la formación de intermediarios reactivos, que luego experimentan transformaciones químicas posteriores . Los objetivos moleculares y las vías involucradas dependen de la reacción específica que se está catalizando.

Comparación Con Compuestos Similares

Tri-tert-butylphosphine Gold(I) Bis(trifluoromethanesulfonyl)imide

- Structure : Ligand = tri-tert-butylphosphine; Counterion = TFSI.

- Molecular Formula: C15H27AuF6NO4PS2.

- Catalytic Performance: High turnover numbers under mild conditions. Effective in activating unsaturated hydrocarbons (e.g., alkyne cyclizations) .

- Key Differences :

- Ligand Steric Bulk : Tri-tert-butylphosphine is less bulky than DCyPB, allowing faster substrate access but reduced stability.

- Electronic Effects : Stronger σ-donation from tert-butyl groups increases electrophilicity of the gold center compared to DCyPB.

| Parameter | Au(DCyPB)NTf2 | Tri-tert-butylphosphine AuNTf2 |

|---|---|---|

| Molecular Weight (g/mol) | 953.83 | ~800 (estimated) |

| Ligand Bulk | High (biphenyl + cyclohexyl) | Moderate (tert-butyl) |

| Catalytic Selectivity | Favors sterically hindered substrates | Broad substrate scope |

| Thermal Stability | Higher | Moderate |

[SPhosAuNTf2]: Dimethoxy-Substituted Biphenyl Gold(I) TFSI

- Structure: Ligand = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; Counterion = TFSI.

- Molecular Formula: C28H36AuF6NO6PS2 (MW = 888.65 g/mol) .

- Catalytic Applications :

- Enhanced electron density at the gold center due to methoxy groups.

- Superior performance in electron-deficient substrate activation (e.g., arylations).

- Key Differences :

- Electronic Tuning : Methoxy groups donate electron density, making the gold center less electrophilic than Au(DCyPB)NTf2.

- Solubility : Improved solubility in polar aprotic solvents compared to Au(DCyPB)NTf2.

| Parameter | Au(DCyPB)NTf2 | SPhosAuNTf2 |

|---|---|---|

| Ligand Substituents | None (plain biphenyl) | 2',6'-Dimethoxy |

| Electronic Effect | Moderate σ-donation | Strong electron-donating |

| Preferred Reactions | Neutral substrates | Electron-deficient substrates |

| Solubility in DCM | High | Very High |

Triphenylphosphine Gold(I) Bis(trifluoromethanesulfonyl)imidate

- Structure : Ligand = triphenylphosphine; Counterion = TFSI.

- Molecular Formula: C18H15AuF6NO4PS2 (MW = ~810 g/mol) .

- Catalytic Performance: Lower steric hindrance enables rapid ligand substitution but reduced stability. Limited utility in reactions requiring bulky substrates.

- Key Differences :

- Cost and Accessibility : Triphenylphosphine is cheaper but less tunable than DCyPB.

- Thermal Degradation : Prone to ligand dissociation under high temperatures.

| Parameter | Au(DCyPB)NTf2 | Triphenylphosphine AuNTf2 |

|---|---|---|

| Ligand Cost | High | Low |

| Stability at 100°C | Stable | Decomposes |

| Substrate Size Tolerance | High | Low |

Comparison with Bis(phosphine) Gold Complexes

Bis(o-biphenyl) phosphine gold complexes (e.g., 2a–c in ) exhibit:

Actividad Biológica

(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a notable compound in the field of organometallic chemistry, particularly for its potential biological applications. This compound, characterized by its unique phosphine ligand and gold(I) center, has been investigated for its biological activity, especially in cancer therapy and other therapeutic areas.

Structural Characteristics

The compound features a gold(I) atom coordinated to a dicyclohexylphosphino biphenyl ligand and bis(trifluoromethanesulfonyl)imide as a counter-ion. The crystal structure of similar compounds has been studied, revealing insights into the coordination environment and electronic properties that influence biological interactions .

Anticancer Activity

Research has demonstrated that gold(I) phosphine complexes, including the one , exhibit significant antiproliferative effects against various cancer cell lines. These complexes are known to induce apoptosis through mechanisms that involve mitochondrial targeting and the inhibition of thioredoxin reductase, a critical enzyme in maintaining redox balance within cells .

- Mitochondrial Targeting : Gold(I) complexes have been shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

- Inhibition of Thioredoxin Reductase : This inhibition results in altered redox homeostasis, contributing to cell death pathways.

- Cell Cycle Arrest : The compounds often induce G1 phase cell cycle arrest, preventing cancer cells from proliferating .

Case Studies and Experimental Findings

Several studies have quantitatively assessed the biological activity of gold(I) complexes:

-

Cytotoxicity Assessment :

- IC50 values for this compound were reported in the range of 0.10–2.53 µM across various cancer cell lines such as K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian carcinoma) .

- Comparative studies showed selectivity towards cancer cells over normal cells, indicating a promising therapeutic index.

- Cellular Uptake Studies :

- Apoptosis Induction :

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|

| K562 | 0.10–2.53 | Apoptosis via ROS induction | Effective against resistant variants |

| H460 | 0.10–2.53 | Mitochondrial targeting | Selective toxicity observed |

| OVCAR8 | 0.10–2.53 | Inhibition of thioredoxin reductase | High stability in biological media |

| A2780 (cisplatin-sensitive/resistant) | 0.5–7.0 | G1 cell cycle arrest | Highest stability and selectivity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.